N-Ethyl-N'-nitroguanidine
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Overview
Description
Preparation Methods
The synthesis of N-Ethyl-N’-nitroguanidine can be achieved through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
N-Ethyl-N’-nitroguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitroguanidine compounds can yield the respective amines .
Scientific Research Applications
N-Ethyl-N’-nitroguanidine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other guanidine derivatives . In biology and medicine, it is studied for its potential mutagenic and carcinogenic effects . Additionally, it has applications in the analysis of nitroguanidine compounds using techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
The mechanism of action of N-Ethyl-N’-nitroguanidine involves its interaction with nucleic acids and proteins. It can act as an alkylating agent, modifying DNA and RNA molecules, which can lead to mutagenic and carcinogenic effects . The molecular targets and pathways involved in these processes include various enzymes and signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
N-Ethyl-N’-nitroguanidine can be compared with other similar compounds such as N-methyl-N’-nitroguanidine and N-methyl-N-nitroso-N’-nitroguanidine . These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. N-Ethyl-N’-nitroguanidine is unique due to its ethyl group, which can influence its chemical behavior and applications .
Properties
CAS No. |
39197-62-1 |
---|---|
Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-ethyl-2-nitroguanidine |
InChI |
InChI=1S/C3H8N4O2/c1-2-5-3(4)6-7(8)9/h2H2,1H3,(H3,4,5,6) |
InChI Key |
ZNSWVUMAGGGYMN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN/C(=N\[N+](=O)[O-])/N |
Canonical SMILES |
CCNC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
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